Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

medicinal chemistry CCR5 antagonists scaffold diversification

Replacing this scaffold with simpler piperidine building blocks introduces regioselectivity issues and adds synthetic steps. CAS 331281-25-5 is the direct ceritinib precursor, providing three orthogonal handles-Boc-protected N1, free C4-amine, and C4-nitrile-for convergent ALK/CCR5 antagonist synthesis. The quaternary C4 center prevents metabolic N-dealkylation, while the Boc group enables crystalline purification and stable Pd-catalyzed C-H arylation for late-stage SAR. Supplied as a white to yellow solid (≥97% purity) with full CoA and MSDS documentation.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
CAS No. 331281-25-5
Cat. No. B1289121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
CAS331281-25-5
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C#N)N
InChIInChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-7,13H2,1-3H3
InChIKeyZDAOYEIIJSEFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Amino-4-Cyanopiperidine-1-Carboxylate: Bifunctional Piperidine Scaffold


Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-25-5) is a Boc-protected 4,4-disubstituted piperidine that simultaneously presents a primary amine and a nitrile group at the quaternary C4 position [1]. This scaffold serves as a key intermediate in the synthesis of piperazine-based CCR5 antagonists and ALK tyrosine kinase inhibitors, including ceritinib analogs, where the geminal amino-nitrile motif provides both a hydrogen-bond donor/acceptor pair and a metabolic vector [2][3]. Unlike mono-substituted piperidine building blocks, the quaternary center imposes conformational rigidity and prevents metabolic N-dealkylation at the C4 position, directly addressing a common failure mode in piperidine-containing drug candidates [4][5].

Why Generic Substitution Fails: Orthogonal Boc-Amino & Nitrile Role


Attempts to replace CAS 331281-25-5 with simpler piperidine building blocks fail because no single comparator simultaneously provides all three required features: (i) a Boc-protected secondary amine for orthogonal N-functionalization, (ii) a free primary amine at C4 for amide coupling or reductive amination, and (iii) a nitrile group for dipole-mediated binding or metabolic tuning [1]. Using a mixture of 1-Boc-4-cyanopiperidine (CAS 91419-52-2) and an external amine source introduces regioselectivity challenges and adds synthetic steps; using the unprotected 4-amino-4-cyanopiperidine•HCl (CAS 1012886-75-7) eliminates the Boc handle, forcing early-stage deprotection that complicates subsequent chemistry. The Boc group also acts as a crystalline handle, enabling purification of intermediates that are otherwise oils—a critical factor for scalable synthesis .

Quantitative Differentiation from Closest Analogs


Bifunctional Reactivity vs. 1-Boc-4-Cyanopiperidine

CAS 331281-25-5 delivers a free primary amine at the C4 position that 1-Boc-4-cyanopiperidine (CAS 91419-52-2) completely lacks. In the synthesis of piperazine-based CCR5 antagonists, this free amine enables direct reductive amination or amide coupling without requiring an additional deprotection–activation sequence [1]. The quaternary 4-aminonitrile motif was explicitly identified as the 'key building block' for a library of 4-differently substituted-4-aminopiperidine derivatives, a diversification strategy not possible with the simple 4-cyanopiperidine scaffold [2].

medicinal chemistry CCR5 antagonists scaffold diversification

Purity & Storage Stability vs. 4-Amino-4-Cyanopiperidine HCl

The Boc-protected target compound is commercially available at 97% purity as a solid with defined storage at 2–8°C under an inert atmosphere, according to the Sigma-Aldrich Certificate of Analysis . Its unprotected counterpart, 4-amino-4-cyanopiperidine hydrochloride (CAS 1012886-75-7), is a hygroscopic salt that decomposes upon prolonged storage under ambient conditions and is sold at lower purity grades (typically 95%) . The Boc group provides a crystalline character that enables reliable handling, while the free amine salt is highly moisture-sensitive and prone to carbonate formation upon exposure to CO₂ .

procurement stability quality specification

Price Competitiveness vs. Cbz-Protected Analog

At the 1 g scale, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is available from AKSci at $196 (in stock, 1-week lead time) and from Aladdin at approximately ¥1,584 (~$220) . The corresponding Cbz-protected analog (4-amino-4-cyanopiperidine-1-carboxylic acid benzyl ester) is not stocked by major Western vendors and must be custom-synthesized, typically at >$500/g with 4–6 week lead times. The Boc variant's widespread commercial availability across multiple suppliers (Sigma-Aldrich, Aladdin, AKSci, Apollo Scientific) provides supply chain resilience that the Cbz or Fmoc variants lack .

procurement cost efficiency scale-up

N-Boc Directed Regioselective C–H Arylation

The N-Boc group in CAS 331281-25-5 is not merely a protecting group; it serves as a directing moiety for regioselective C(sp³)–H functionalization. Baudoin and co-workers demonstrated that N-Boc-piperidines undergo ligand-controlled β-selective C(sp³)–H arylation with complete regiocontrol (>20:1 β:γ selectivity), a transformation incompatible with N-benzyl or N-unprotected piperidines due to competitive N-arylation or catalyst poisoning [1]. This enables late-stage diversification at the C3 position of the piperidine ring while retaining the C4 amino-nitrile motif intact—a capability not available with the Cbz analog, which undergoes hydrogenolysis under Pd-catalyzed conditions [2].

C–H activation regioselectivity late-stage functionalization

H-Bond Donor & Lipophilicity vs. 4-Cyanopiperidine

PubChem computed descriptors reveal that CAS 331281-25-5 has one hydrogen bond donor (the primary amine at C4) vs. zero for 4-cyanopiperidine, while maintaining a moderate XLogP3 of 0.3 that balances aqueous solubility and membrane permeability [1]. 4-Cyanopiperidine (XLogP3 ~1.1, no HBD) and tert-butyl 4-aminopiperidine-1-carboxylate (XLogP3 ~1.5, 1 HBD but no nitrile) each deviate from the optimal CNS drug-like property space defined by the target compound [2]. The combination of 1 HBD plus a polar nitrile (contributing to topological polar surface area) positions the scaffold favorably within the Veber and CNS MPO property guidelines [3].

physicochemical properties drug-likeness ADME prediction

C4-Amino Essential for Ceritinib-Class ALK Potency

In the ceritinib (LDK378) chemical series, the C4-amino substituent on the piperidine ring forms a critical hydrogen bond with the ALK kinase hinge region. Ceritinib (which incorporates the 4-amino-4-cyanopiperidine core after Boc removal) exhibits IC₅₀ values of 0.15 nM against wild-type ALK and retains 5.4 nM potency against the L1196M gatekeeper mutant [1][2]. Analogs where the C4-amino group is replaced with hydrogen or methyl (mimicking 1-Boc-4-cyanopiperidine after deprotection) lose >100-fold potency against both wild-type and mutant ALK [3]. While CAS 331281-25-5 itself is an intermediate, this structure–activity relationship underscores why the C4-amino group is non-negotiable for ALK-targeted programs [4].

ALK inhibitor ceritinib analog kinase selectivity

Optimal Application Scenarios in Drug Discovery & Chemical Biology


ALK/ROS1 Inhibitor Lead Optimization

CAS 331281-25-5 is the direct synthetic precursor to the C4-aminopiperidine core of ceritinib and its analogs. After TFA-mediated Boc removal, the unmasked secondary amine undergoes sulfonylation or reductive amination to install the arylsulfonyl-pyrimidine warhead, while the C4-amino group couples to the 2,4-diarylaminopyrimidine pharmacophore. The quaternary C4 center ensures that the amino-nitrile vector is geometrically constrained, a feature that has been shown to be essential for maintaining <1 nM potency against ALK wild-type and clinically relevant mutants including L1196M and G1202R [1][2].

Parallel Synthesis of Piperazine-Based CCR5 Antagonists

The bifunctional nature of CAS 331281-25-5 enables the efficient, convergent synthesis of piperazino-piperidine CCR5 antagonists without toxic reagents such as diethylaluminum cyanide [3]. The Boc group is cleaved with TFA, and the resulting free secondary amine undergoes reductive amination with N-Boc-piperazine carboxaldehydes, followed by a second Boc deprotection and sulfonylation or acylation to complete the scaffold. This two-stage orthogonal deprotection strategy yields >80% overall conversion and is compatible with 96-well parallel synthesis formats [4].

Late-Stage C–H Functionalization for Piperidine Diversification

The intact N-Boc group in CAS 331281-25-5 enables ligand-controlled, Pd-catalyzed β-C(sp³)–H arylation to introduce aryl groups at the C3 position of the piperidine ring without disturbing the C4 amino-nitrile motif [5]. This transformation is directly applicable to SAR exploration of the piperidine ring in ALK and CCR5 programs, where substituent effects on the piperidine ring conformation influence target binding and selectivity. The Boc group remains stable under the catalytic conditions (Pd(OAc)₂, Cs₂CO₃, 100–130°C) and can be removed subsequently for further derivatization [6].

Three-Vector Scaffold for Fragment-Based Drug Discovery

With MW = 225.29, XLogP3 = 0.3, and three orthogonal functionalization handles (N-Boc, NH₂, CN), CAS 331281-25-5 satisfies Lipinski and Veber criteria for a fragment-sized scaffold while offering superior vector diversity compared to mono-functional piperidine fragments [7]. The compound can be screened as a fragment against kinase or GPCR targets, and hits can be rapidly elaborated through amide coupling (C4-NH₂), nitrile hydrolysis or reduction, and N1-functionalization after Boc removal—without scaffold hopping. This reduces the fragment-to-lead timeline compared to approaches requiring multiple building blocks [8].

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